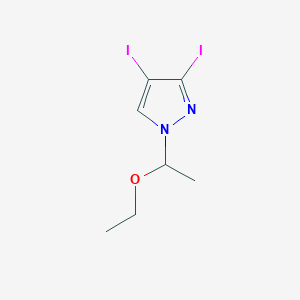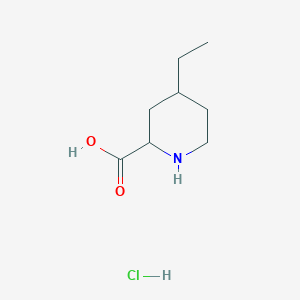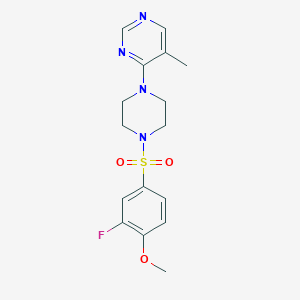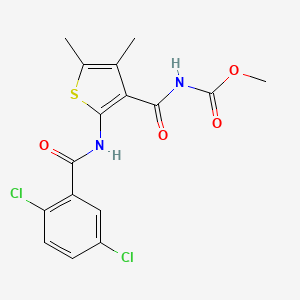![molecular formula C20H17BrN2O4S B2529133 N-[1-(Benzolsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl]-5-bromfuran-2-carboxamid CAS No. 1005299-42-2](/img/structure/B2529133.png)
N-[1-(Benzolsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl]-5-bromfuran-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
N-Arylsulfonylhydrazone: sind eine Klasse von Verbindungen mit unterschiedlichen biologischen Aktivitäten. In diesem Zusammenhang fällt unsere interessierende Verbindung in diese Kategorie. Forscher haben sie mit einer grünen Methode synthetisiert, speziell über ein Mahlverfahren. Durch Mahlen von Mischungen aus Benzolsulfonylhydraziden und Aryl-Aldehyden oder -Ketonen in Gegenwart von L-Tyrosin als Katalysator erhielten sie 24 N-Arylsulfonylhydrazone mit hoher Ausbeute . Bemerkenswert ist, dass einige dieser Verbindungen eine signifikante antibakterielle Aktivität aufweisen, insbesondere gegen Staphylococcus aureus und Escherichia coli. Unter ihnen zeichnen sich die Verbindungen 3d, 3l und 3v durch ihre starke antibakterielle Wirkung aus.
Medizinische Chemie
N-Arylsulfonylhydrazone spielen eine entscheidende Rolle in der medizinischen Chemie. Sie wurden auf ihr Potenzial als Antitumor-, Antiviral-, Entzündungshemmer und Antibakterienmittel untersucht. Zum Beispiel wurde ein Derivat von N-Arylsulfonylhydrazon als neuer p110α-Inhibitor berichtet, was seine Relevanz in der Krebsforschung unterstreicht . Forscher erforschen diese Verbindungen weiterhin auf ihr therapeutisches Potenzial.
Antivirale Aktivität
Obwohl weitere Forschung erforderlich ist, haben N-Arylsulfonylhydrazone vielversprechend als antivirale Mittel gezeigt. Ihre Fähigkeit, virale Replikationsprozesse zu stören, macht sie zu interessanten Kandidaten für weitere Untersuchungen.
Zusammenfassend lässt sich sagen, dass diese Verbindung verschiedene wissenschaftliche Bereiche verbindet, von der antibakteriellen Aktivität bis zur medizinischen Chemie und darüber hinaus. Ihre einzigartige Struktur und ihre Eigenschaften inspirieren Forscher weiterhin, neue Anwendungen und therapeutische Wege zu erforschen. Beachten Sie, dass laufende Studien möglicherweise zusätzliche Anwendungen für diese faszinierende Verbindung aufdecken
Wirkmechanismus
Target of Action
Similar compounds have been shown to target enzymes like cathepsin f .
Mode of Action
It’s known that benzenesulfonyl derivatives can interact with their targets and cause changes at the molecular level .
Biochemical Pathways
It’s worth noting that the generation of reactive oxygen species has been observed when similar compounds were used, indicating potential involvement in oxidative stress pathways .
Result of Action
Vorbereitungsmethoden
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide involves several steps. One common method is the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . This reaction typically requires a strong base, such as
Eigenschaften
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c21-19-11-10-18(27-19)20(24)22-15-9-8-14-5-4-12-23(17(14)13-15)28(25,26)16-6-2-1-3-7-16/h1-3,6-11,13H,4-5,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGWERJVHWHZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529056.png)
![1-[(6-bromonaphthalen-2-yl)oxy]-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B2529058.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2529060.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2529063.png)

![(Z)-3-(3-nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2529065.png)
![N-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl}but-2-ynamide](/img/structure/B2529066.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)


